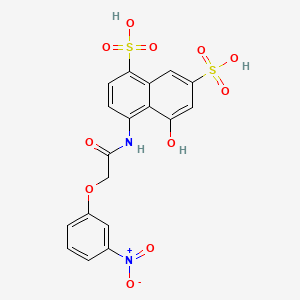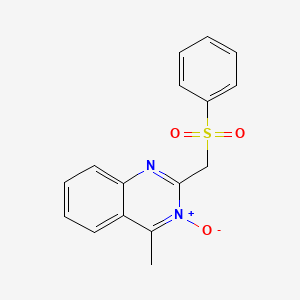
(4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl phenyl sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl phenyl sulfone is a complex organic compound that belongs to the class of quinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl phenyl sulfone typically involves the reaction of anthranilamide with various aldehydes or ketones under reflux conditions in the presence of a catalyst. One common method uses a heterogeneous Lewis acid catalyst, such as cross-linked poly(4-vinylpyridine) supported BF3, to promote the reaction . The reaction is carried out in ethanol at reflux conditions, resulting in good to high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl phenyl sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the N-oxide group back to the parent quinazoline.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfone group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives, which can exhibit different biological activities depending on the substituents introduced during the reactions .
Scientific Research Applications
(4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl phenyl sulfone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Quinazoline derivatives, including this compound, have shown promise as anticancer, antiviral, and antibacterial agents.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity
Mechanism of Action
The mechanism of action of (4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl phenyl sulfone involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline
- Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate
Uniqueness
Compared to similar compounds, (4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl phenyl sulfone stands out due to its unique combination of the quinazoline and sulfone moieties. This combination imparts distinct chemical and biological properties, such as enhanced stability and specific interactions with biological targets, which can be leveraged in various applications.
Properties
CAS No. |
6965-84-0 |
|---|---|
Molecular Formula |
C16H14N2O3S |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-(benzenesulfonylmethyl)-4-methyl-3-oxidoquinazolin-3-ium |
InChI |
InChI=1S/C16H14N2O3S/c1-12-14-9-5-6-10-15(14)17-16(18(12)19)11-22(20,21)13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
InChI Key |
CCBXWSJHDIHWKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C(=NC2=CC=CC=C12)CS(=O)(=O)C3=CC=CC=C3)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


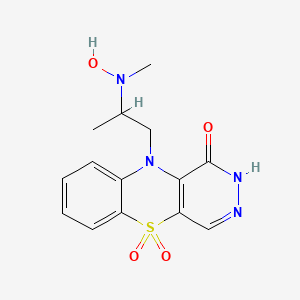
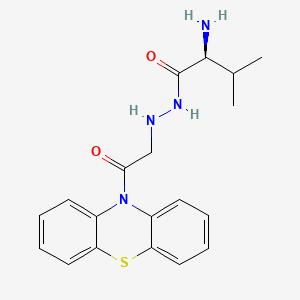


![N-[2-[(2-Hydroxyethyl)amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12689894.png)

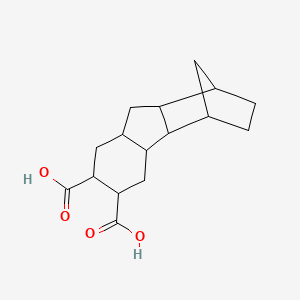
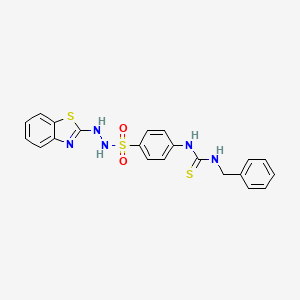
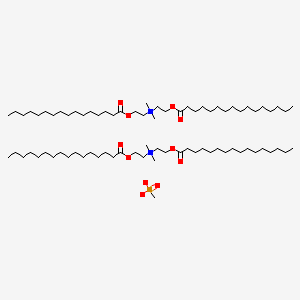


![Dimethyl 3,3'-(1,3-dimethoxy-1,3-dimethyl-1,3-disiloxanediyl)bis[2-methylpropionate]](/img/structure/B12689937.png)
